
Glucoproteína de Oligodendrocitos de Mielina (35-55) (humana)
Descripción general
Descripción
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is a peptide fragment derived from the larger myelin oligodendrocyte glycoprotein. This glycoprotein is a minor component of the myelin sheath, which insulates nerve fibers in the central nervous system. Myelin Oligodendrocyte Glycoprotein (35-55) (human) is known for its role in autoimmune diseases, particularly multiple sclerosis, where it serves as a target for immune responses .
Aplicaciones Científicas De Investigación
Induction of Tolerance
One of the primary applications of Myelin Oligodendrocyte Glycoprotein (35-55) is its ability to induce antigen-specific tolerance. Studies have demonstrated that conjugates of this peptide with mannan can modulate immune responses in EAE models. For instance, a competitive enzyme-linked immunosorbent assay (ELISA) was developed to detect the MOG 35-55 peptide conjugated to mannan, which has shown promise in inhibiting chronic EAE by inducing immune tolerance .
Experimental Autoimmune Encephalomyelitis Models
Myelin Oligodendrocyte Glycoprotein (35-55) has been extensively studied in animal models of EAE, which mimic the pathophysiology of MS. For example, studies have shown that administering oxidized mannan-conjugated MOG 35-55 can protect humanized HLA-DR2b transgenic mice from EAE through both prophylactic and therapeutic applications . This suggests that MOG 35-55 could be developed into a therapeutic agent for MS.
Personalized Therapy for Multiple Sclerosis
Recent findings indicate that Myelin Oligodendrocyte Glycoprotein (35-55) may be utilized as a personalized therapy for MS. The conjugation of MOG 35-55 with mannan has been shown to induce human T-cell tolerance, suggesting its potential use in tailored immunotherapy approaches for patients with MS . This personalized strategy could enhance treatment efficacy and minimize adverse effects.
Clinical Relevance and Immunopathogenesis
Research has focused on understanding the role of antibodies against Myelin Oligodendrocyte Glycoprotein in the immunopathogenesis of inflammatory diseases. Recent studies have highlighted how these antibodies contribute to demyelination and inflammation in MS patients . The immunogenic properties of MOG 35-55 have been confirmed through various experiments demonstrating robust T cell proliferation responses in transgenic mouse models .
Comparative Studies
Comparative studies between rat and human Myelin Oligodendrocyte Glycoproteins have revealed significant differences in their encephalitogenicity and immunogenicity. For instance, while rat MOG 35-55 is highly encephalitogenic, human MOG 35-55 exhibits weaker encephalitogenic properties but still retains immunogenic capabilities . These findings are crucial for developing targeted therapies based on species-specific responses.
Data Table: Summary of Research Findings on Myelin Oligodendrocyte Glycoprotein (35-55)
Mecanismo De Acción
Target of Action
Myelin Oligodendrocyte Glycoprotein (MOG) (35-55) (human) is a minor component of the Central Nervous System (CNS) myelin . It is solely expressed at the outermost surface of myelin sheaths and oligodendrocyte membranes . This makes MOG a potential target of cellular and humoral immune responses in inflammatory demyelinating diseases .
Mode of Action
MOG (35-55) interacts with its targets, inducing strong T and B cell responses . It has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . This interaction results in changes in the immune response, potentially leading to the development of therapies for multiple sclerosis .
Biochemical Pathways
The interaction of MOG (35-55) with T and B cells affects the immune response pathways. It has been demonstrated that MOG (35-55) suppresses antigen-specific T cell responses associated with autoimmune demyelination . This suppression can alter the course of inflammatory demyelinating diseases, such as multiple sclerosis .
Pharmacokinetics
It is known that peptides like mog (35-55) can be presented to t cells by dendritic cells, which can influence their bioavailability and efficacy .
Result of Action
The result of MOG (35-55) action is a suppressive shift in secreted cytokines, mainly due to increased TGF-β1 levels . This leads to an increase in memory CD4+ T cells compared to memory CD8+ T cells . The overall effect is a suppression of the immune response, which can be beneficial in the treatment of autoimmune diseases like multiple sclerosis .
Action Environment
The action of MOG (35-55) can be influenced by the environment in which it is present. For example, the presence of other immune cells, such as dendritic cells, can influence the efficacy of MOG (35-55) in suppressing the immune response . Additionally, factors such as the presence of other cytokines can also influence the action of MOG (35-55) .
Análisis Bioquímico
Biochemical Properties
Myelin Oligodendrocyte Glycoprotein (35-55) (human) has been shown to suppress antigen-specific T cell responses associated with autoimmune demyelination . It interacts with various biomolecules, including enzymes and proteins, within the immune system. For instance, it has been found to induce strong T and B cell responses .
Cellular Effects
Myelin Oligodendrocyte Glycoprotein (35-55) (human) has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to suppress antigen-specific T cell responses .
Molecular Mechanism
The molecular mechanism of action of Myelin Oligodendrocyte Glycoprotein (35-55) (human) involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) change over time. It has been observed that this compound suppresses antigen-specific T cell responses associated with autoimmune demyelination .
Dosage Effects in Animal Models
The effects of Myelin Oligodendrocyte Glycoprotein (35-55) (human) vary with different dosages in animal models. It has been shown to induce T cell-mediated multiple sclerosis in animal models .
Metabolic Pathways
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is involved in various metabolic pathways. It interacts with enzymes and cofactors within these pathways .
Transport and Distribution
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is localized to oligodendrocytes and the outermost surface of myelin sheaths . This localization affects its activity and function within the cell .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) (human) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of Myelin Oligodendrocyte Glycoprotein (35-55) (human) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity for research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Myelin Oligodendrocyte Glycoprotein (35-55) (human) can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs for research purposes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Specific amino acid derivatives and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions are typically modified versions of the original peptide, which can be used to study structure-function relationships or to develop therapeutic analogs .
Comparación Con Compuestos Similares
Similar Compounds
Myelin Basic Protein (MBP): Another myelin protein involved in autoimmune responses.
Proteolipid Protein (PLP): A major component of the myelin sheath, also targeted in demyelinating diseases.
Uniqueness
Myelin Oligodendrocyte Glycoprotein (35-55) (human) is unique due to its specific role in the immune response associated with multiple sclerosis. Unlike other myelin proteins, it is highly immunogenic and can induce strong T and B cell responses, making it a valuable tool for studying autoimmune mechanisms and developing targeted therapies .
Actividad Biológica
Myelin oligodendrocyte glycoprotein (MOG) is a significant component of the myelin sheath in the central nervous system (CNS). The peptide fragment MOG (35-55) has been extensively studied for its role in autoimmune demyelination, particularly in the context of multiple sclerosis (MS) and experimental autoimmune encephalomyelitis (EAE). This article details the biological activity of MOG (35-55), highlighting its immunogenic properties, mechanisms of action, and implications in disease models.
Overview of MOG (35-55)
MOG (35-55) is a peptide derived from the full-length myelin oligodendrocyte glycoprotein, specifically spanning amino acids 35 to 55. It is recognized as an encephalitogenic epitope, meaning it can induce an immune response leading to CNS inflammation and demyelination. This peptide is pivotal in studies of MS due to its ability to elicit strong T and B cell responses, making it a valuable model for understanding autoimmune processes in demyelinating diseases.
Immunogenicity and Encephalitogenicity
MOG (35-55) has been shown to produce a relapsing-remitting form of neurological disease characterized by extensive plaque-like demyelination, similar to MS pathology. Research indicates that:
- T Cell Activation : MOG (35-55) induces robust activation of both CD4+ and CD8+ T cells. In studies involving mouse models, the peptide stimulated significant proliferation and cytokine production, particularly interferon-gamma (IFN-γ) and interleukin-4 (IL-4) .
- B Cell Responses : The peptide also promotes autoantibody production against MOG, contributing to the pathogenesis observed in MS patients .
The biological activity of MOG (35-55) involves several mechanisms:
- T Cell-Mediated Autoimmunity : Upon administration, MOG (35-55) activates T cells that migrate to the CNS, where they initiate inflammatory processes leading to demyelination. This was demonstrated through EAE models where mice immunized with MOG (35-55) developed clinical symptoms consistent with MS .
- Cytokine Release : Activated T cells release pro-inflammatory cytokines that exacerbate CNS inflammation. Studies show a Th1-skewed response with elevated levels of IFN-γ .
- Dendritic Cell Interaction : Co-administration with other agents like ITE can alter dendritic cell function, promoting tolerance and potentially suppressing disease progression in experimental models .
Experimental Autoimmune Encephalomyelitis (EAE)
EAE serves as a primary model for studying MS, with MOG (35-55) being a standard antigen used to induce disease:
- Study Findings : In one study, non-transgenic mice immunized with MOG (35-55) exhibited significant weight loss and motor deficits starting around day 10 post-immunization. The severity was greater compared to IL-32α transgenic mice, indicating variability in immune responses based on genetic background .
Parameter | Non-Tg Mice | IL-32α Tg Mice |
---|---|---|
Onset of Symptoms | Day 10 | Day 11 |
Mean Body Weight Change (%) | Greater Loss | Lesser Loss |
CNPase Expression | Decreased | Not Rescued |
Cytokine Profile Analysis
In another investigation focusing on the cytokine profiles elicited by MOG (35-55):
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]hexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H179N35O28S/c1-63(2)50-82(104(169)145-83(52-68-32-36-72(157)37-33-68)105(170)141-77(27-17-44-131-118(124)125)101(166)147-88(56-92(123)159)100(165)135-59-93(160)138-81(117(182)183)26-15-16-43-121)144-109(174)87(55-71-58-130-62-137-71)149-113(178)97(65(5)6)153-114(179)98(66(7)8)152-102(167)78(28-18-45-132-119(126)127)142-110(175)89(61-156)150-107(172)85(51-67-22-11-10-12-23-67)148-111(176)90-30-20-47-154(90)116(181)91-31-21-48-155(91)115(180)80(29-19-46-133-120(128)129)143-106(171)84(53-69-34-38-73(158)39-35-69)146-108(173)86(54-70-57-134-76-25-14-13-24-74(70)76)139-94(161)60-136-112(177)96(64(3)4)151-103(168)79(40-41-95(162)163)140-99(164)75(122)42-49-184-9/h10-14,22-25,32-39,57-58,62-66,75,77-91,96-98,134,156-158H,15-21,26-31,40-56,59-61,121-122H2,1-9H3,(H2,123,159)(H,130,137)(H,135,165)(H,136,177)(H,138,160)(H,139,161)(H,140,164)(H,141,170)(H,142,175)(H,143,171)(H,144,174)(H,145,169)(H,146,173)(H,147,166)(H,148,176)(H,149,178)(H,150,172)(H,151,168)(H,152,167)(H,153,179)(H,162,163)(H,182,183)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t75-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,96-,97-,98-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTWEKCSWFQBIT-RVMQXVHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H179N35O28S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2592.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.